molecular formula C17H25NO2 B14626828 1-(Decyloxy)-4-isocyanatobenzene CAS No. 55835-02-4

1-(Decyloxy)-4-isocyanatobenzene

Cat. No.: B14626828
CAS No.: 55835-02-4
M. Wt: 275.4 g/mol
InChI Key: DFCNGQZLXRETNZ-UHFFFAOYSA-N
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Description

4-Decyloxyphenyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a derivative of phenyl isocyanate with a decyloxy group attached to the phenyl ring, enhancing its hydrophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Decyloxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-decyloxyphenylamine with phosgene (COCl₂) to produce the isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane under controlled temperature conditions to ensure safety and maximize yield .

Industrial Production Methods

Industrial production of isocyanates, including 4-decyloxyphenyl isocyanate, often utilizes the phosgene method due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates and the use of carbonylation reactions .

Chemical Reactions Analysis

Types of Reactions

4-Decyloxyphenyl isocyanate undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products

    Carbamates (Urethanes): Formed from the reaction with alcohols.

    Substituted Ureas: Formed from the reaction with amines.

    Amine and Carbon Dioxide: Formed from hydrolysis.

Mechanism of Action

The mechanism of action of 4-decyloxyphenyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic sites on other molecules, forming stable covalent bonds. This reactivity is exploited in various chemical synthesis processes, where it acts as a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Decyloxyphenyl isocyanate is unique due to its hydrophobic decyloxy group, which can influence the solubility and reactivity of the compound in various applications. This makes it particularly useful in specialized chemical synthesis and industrial applications where hydrophobic properties are desired .

Properties

CAS No.

55835-02-4

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

1-decoxy-4-isocyanatobenzene

InChI

InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15-19/h10-13H,2-9,14H2,1H3

InChI Key

DFCNGQZLXRETNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)N=C=O

Origin of Product

United States

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